molecular formula C16H17FO7 B12511437 (4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl benzoate

(4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl benzoate

Cat. No.: B12511437
M. Wt: 340.30 g/mol
InChI Key: JMEMYKBTQDHFEB-UHFFFAOYSA-N
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Description

(4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl benzoate is a chemical compound with the molecular formula C16H17FO7 and a molecular weight of 340.30 g/mol . This compound is known for its unique structure, which includes a fluorinated oxolane ring and a benzoate ester group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl benzoate typically involves multiple steps. One common method includes the acetylation of a fluorinated oxolane derivative followed by esterification with benzoic acid . The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The esterification step may involve the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to promote the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

(4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl benzoate involves its interaction with specific molecular targets. The fluorinated oxolane ring can interact with enzymes and proteins, affecting their activity and function. The benzoate ester group can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose: Similar structure with acetyl and benzoate groups.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a fluorinated benzoate ester group.

Uniqueness

(4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl benzoate is unique due to its specific combination of a fluorinated oxolane ring and a benzoate ester group. This unique structure imparts distinctive chemical properties, making it valuable for various research applications .

Properties

IUPAC Name

(4,5-diacetyloxy-3-fluorooxolan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FO7/c1-9(18)22-14-13(17)12(24-16(14)23-10(2)19)8-21-15(20)11-6-4-3-5-7-11/h3-7,12-14,16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEMYKBTQDHFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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